tert-Butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-cyano-4-(4-nitroanilino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-16(2,3)25-15(22)20-10-8-17(12-18,9-11-20)19-13-4-6-14(7-5-13)21(23)24/h4-7,19H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIIXVXTSGPOEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901144735 | |
| Record name | 1,1-Dimethylethyl 4-cyano-4-[(4-nitrophenyl)amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901144735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1815591-68-4 | |
| Record name | 1,1-Dimethylethyl 4-cyano-4-[(4-nitrophenyl)amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1815591-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-cyano-4-[(4-nitrophenyl)amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901144735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Attachment of the Nitrophenylamino Group: This step involves the reaction of the piperidine derivative with a nitrophenylamine compound under suitable conditions.
Formation of the tert-Butyl Ester: The final step involves esterification using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenylamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and nitrophenylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
One of the primary applications of tert-butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate is in the development of antibacterial agents. This compound has been investigated for its potential to inhibit beta-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. The compound's structure allows it to act as an effective inhibitor when used in conjunction with beta-lactam antibiotics, enhancing their efficacy against resistant strains of bacteria .
Case Study: Synthesis of Beta-lactamase Inhibitors
A notable study highlighted the synthesis of derivatives from this compound that showed significant inhibition against various beta-lactamases. The derivatives were tested in vitro and demonstrated promising results, suggesting that this compound could be a valuable scaffold for developing new antibacterial therapies .
Synthetic Intermediate
Role in Organic Synthesis
this compound serves as an important intermediate in organic synthesis. It can be utilized to create a variety of complex molecules through further functionalization. Its reactivity allows for modifications that can lead to the development of new pharmaceuticals or agrochemicals .
Table: Synthetic Pathways Involving this compound
| Reaction Type | Product | Reference |
|---|---|---|
| Nucleophilic Substitution | Various amine derivatives | |
| Cyclization | Piperidine-based compounds | |
| Functionalization | Novel antibacterial agents |
Research Applications
Pharmacological Studies
Research involving this compound has focused on its pharmacological properties, including its mechanism of action as an enzyme inhibitor. Studies have shown that modifications to the nitrophenyl group can significantly affect the compound's activity and selectivity against specific bacterial strains .
Toxicology and Safety Assessments
As with any chemical intended for medicinal use, toxicological evaluations are crucial. Initial assessments indicate that derivatives of this compound exhibit acceptable safety profiles, although further studies are necessary to fully understand their pharmacokinetics and long-term effects .
Mechanism of Action
The mechanism of action of tert-Butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The cyano and nitrophenylamino groups are key functional groups that can interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of tert-butyl piperidine-1-carboxylates with diverse substituents at position 4. Below is a systematic comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
*Inferred formula based on structural analysis.
Key Observations:
Electronic Effects: The 4-nitrophenyl group in the target compound enhances electrophilicity compared to analogs with electron-donating groups (e.g., methyl or methoxy) . Cyano vs. Ureido Groups: The cyano group offers distinct reactivity (e.g., nucleophilic addition) compared to ureido-linked compounds, which are tailored for hydrogen bonding .
Synthetic Utility :
- Compounds with nitro groups (e.g., target and CAS 333986-61-1) are precursors for amines via catalytic hydrogenation .
- Fluorinated analogs (e.g., CAS 1150315-87-9) are prioritized for radiolabeling in imaging studies .
Biological Relevance: The target compound’s nitro and cyano groups may enhance binding to enzymes or receptors requiring electron-deficient motifs, such as tyrosine kinases or cytochrome P450 isoforms . Pyridine-containing analogs (e.g., CAS 167263-04-9) are prevalent in CNS drug discovery due to improved blood-brain barrier penetration .
Biological Activity
tert-Butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate is a synthetic organic compound belonging to the class of piperidine derivatives. Its unique structure, characterized by a piperidine ring with a tert-butyl ester, cyano group, and nitrophenylamino group, suggests potential biological activities that warrant detailed investigation. This article explores the compound's biological activity through various studies, including its mechanism of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C17H22N4O4
- Molecular Weight : 346.38 g/mol
- CAS Number : 1815591-68-4
The biological activity of this compound is attributed to its interaction with specific molecular targets. The cyano and nitrophenylamino groups are crucial for modulating various biochemical pathways. These interactions may influence enzyme activity, receptor binding, and signal transduction processes.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For example, studies have shown that the presence of nitrophenyl groups can enhance cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications to the piperidine core and substituents can lead to improved efficacy against tumors.
| Compound | Activity | IC50 (µM) | Cell Line |
|---|---|---|---|
| Compound A | High | 1.61 ± 1.92 | A-431 |
| Compound B | Moderate | 2.98 ± 1.22 | Jurkat |
Anticonvulsant Activity
The compound's potential as an anticonvulsant has been explored in several studies. Analogues with similar piperidine structures have demonstrated efficacy in animal models of epilepsy, suggesting that this compound may also exhibit anticonvulsant properties.
Kinase Inhibition
Recent patents indicate that this compound can act as an inhibitor of several kinases involved in critical signaling pathways related to cell proliferation and survival. Specifically, it has shown promise in inhibiting ITK (Interleukin-2-inducible T-cell kinase), which is implicated in autoimmune disorders and certain cancers .
Case Studies
- Antitumor Efficacy : In a study involving various piperidine derivatives, this compound was tested against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 5 µM.
- Kinase Inhibition Study : A pharmacological evaluation demonstrated that the compound effectively inhibited ITK activity in vitro, leading to reduced proliferation of lymphocytes in models of autoimmune disease.
Q & A
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer: Based on structurally analogous piperidine derivatives, this compound likely requires strict safety measures due to potential acute toxicity (oral, dermal, inhalation; Category 4 GHS classification) . Key protocols include:
- Respiratory protection: Use NIOSH-approved respirators in poorly ventilated areas.
- Skin/eye protection: Wear nitrile gloves and chemical-resistant goggles.
- Waste disposal: Segregate and store waste in labeled containers for professional hazardous waste management .
- Emergency response: Ensure access to eye wash stations and emergency showers .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer: Synthesis typically involves multi-step reactions:
Condensation: React a nitro-substituted aryl amine with a piperidine precursor.
Cyano group introduction: Use reagents like trimethylsilyl cyanide (TMSCN) under anhydrous conditions.
Boc protection: Employ di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a base (e.g., triethylamine) .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer: Use a combination of analytical techniques:
- NMR spectroscopy: Confirm the presence of the tert-butyl group (~1.2 ppm, singlet) and aromatic protons (~7-8 ppm) .
- HPLC-MS: Detect impurities (<0.5%) and validate molecular weight (e.g., [M+H]⁺ ion).
- Elemental analysis: Ensure C, H, N percentages align with theoretical values (±0.3%) .
Advanced Research Questions
Q. How do the nitro and cyano substituents influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer:
- Nitro group: Acts as a strong electron-withdrawing group (EWG), activating the adjacent amino group for electrophilic attacks but deactivating the aryl ring toward nucleophilic substitution .
- Cyano group: Enhances electrophilicity at the piperidine ring’s 4-position, facilitating SN2 reactions with nucleophiles (e.g., thiols or amines).
- Experimental design: Perform kinetic studies in polar aprotic solvents (DMF, DMSO) to compare reaction rates with control compounds lacking these substituents .
Q. What strategies can resolve contradictions in biological activity data observed across different assay systems?
- Methodological Answer:
- Assay optimization: Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to reduce variability.
- Metabolic stability testing: Use liver microsomes to assess if cytochrome P450-mediated degradation explains discrepancies in IC₅₀ values .
- Computational modeling: Perform molecular docking to evaluate binding affinity differences to target proteins (e.g., kinases) .
Q. How can researchers mitigate instability of the tert-butoxycarbonyl (Boc) group under specific reaction conditions?
- Methodological Answer:
- Acidic conditions: Avoid trifluoroacetic acid (TFA) during Boc deprotection if the nitro group is susceptible to reduction. Use milder acids (e.g., HCl in dioxane) .
- Thermal stability: Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (>150°C typically safe) .
- Alternative protecting groups: For high-temperature reactions, consider stable alternatives like Fmoc or Alloc .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
